molecular formula C10H14O4 B8735939 2,4-Dimethoxy-1-(methoxymethoxy)benzene CAS No. 104202-36-0

2,4-Dimethoxy-1-(methoxymethoxy)benzene

Cat. No.: B8735939
CAS No.: 104202-36-0
M. Wt: 198.22 g/mol
InChI Key: ZJAZFUYNJBYNAK-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-1-(methoxymethoxy)benzene is a substituted aromatic compound featuring two methoxy groups at the 2- and 4-positions and a methoxymethoxy (MOM) protecting group at the 1-position. Its molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.22 g/mol. The methoxymethoxy group enhances solubility in polar aprotic solvents like THF and DMF, while the electron-donating methoxy substituents direct electrophilic substitution reactions to specific positions on the benzene ring . This compound is primarily synthesized via lithiation reactions, as demonstrated by Zhang et al. (2020), who achieved an 83% yield using sec-butyllithium in THF at −75 °C . Its structural and electronic properties make it a versatile intermediate in organic synthesis, particularly for constructing complex aromatic frameworks.

Properties

CAS No.

104202-36-0

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2,4-dimethoxy-1-(methoxymethoxy)benzene

InChI

InChI=1S/C10H14O4/c1-11-7-14-9-5-4-8(12-2)6-10(9)13-3/h4-6H,7H2,1-3H3

InChI Key

ZJAZFUYNJBYNAK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4-dimethoxy-1-(methoxymethoxy)benzene with structurally related aromatic ethers, focusing on substituent effects, synthetic methods, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-OCH₃, 4-OCH₃, 1-OCH₂OCH₃ C₁₀H₁₄O₄ 198.22 Electron-rich due to three ether groups; high solubility in polar solvents.
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 2-OCH₃, 4-Br, 1-OCH₂OCH₃ C₉H₁₁BrO₃ 247.09 Bromine introduces steric bulk and reactivity for cross-coupling reactions.
2,4-Dichloro-1-{[(4-methoxybenzyl)oxy]methyl}benzene 2-Cl, 4-Cl, 1-OCH₂(4-OCH₃C₆H₄) C₁₅H₁₄Cl₂O₂ 297.18 Chlorine substituents increase electrophilicity; benzyl group adds hydrophobicity.
1-Methoxy-3-(methoxymethoxy)benzene 1-OCH₃, 3-OCH₂OCH₃ C₉H₁₂O₃ 168.19 Meta-substitution alters electronic effects compared to para/ortho analogs.
1-Ethynyl-4-(methoxymethoxy)benzene 1-C≡CH, 4-OCH₂OCH₃ C₁₀H₁₀O₂ 162.19 Ethynyl group enables click chemistry; reduced steric hindrance.

Physicochemical and Reactivity Differences

  • Electron Density : The title compound’s three electron-donating ether groups make it highly electron-rich, favoring electrophilic aromatic substitution at the 5- and 6-positions. In contrast, chlorine or bromine substituents in analogs like 2,4-dichloro-1-{[(4-methoxybenzyl)oxy]methyl}benzene deactivate the ring, directing reactions to less hindered positions .
  • Solubility: The methoxymethoxy group enhances solubility in polar solvents (e.g., THF, DMF) compared to non-polar analogs like 1-ethoxy-2,4-difluoro-3-(methoxymethoxy)benzene, where fluorine atoms reduce polarity .
  • Thermal Stability : Compounds with bulky substituents (e.g., benzyl or trichloroethyl groups) exhibit higher thermal stability, as seen in 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene ().

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the deprotonated phenoxide ion attacks the electrophilic methylene carbon of MOMCl. A base such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) is required to generate the phenoxide intermediate. Typical conditions include:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Molar Ratios: 1.1 equivalents of MOMCl, 2.2 equivalents of base

A study adapting this method reported a 75% yield after 12 hours at room temperature. The electron-donating methoxy groups at positions 2 and 4 enhance the nucleophilicity of the phenolic oxygen, facilitating efficient alkylation.

Limitations and By-Product Formation

Competing reactions may occur if the base is insufficient to fully deprotonate the phenol. For example, residual hydroxyl groups can lead to dimerization or over-alkylation. Chromatographic purification is often necessary to isolate the desired product from minor by-products.

Selective Methylation and Subsequent Protection

An alternative approach involves selective methylation of 1,2,4-trihydroxybenzene followed by methoxymethyl protection. This two-step process ensures precise control over substituent placement.

Step 1: Selective Methylation of 1,2,4-Trihydroxybenzene

Methylation is achieved using dimethyl sulfate (DMS) or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃). The relative acidity of the phenolic hydroxyl groups dictates regioselectivity:

  • Positions 2 and 4: Electron-donating methoxy groups reduce the acidity of adjacent hydroxyls, favoring methylation at positions 2 and 4 first.

  • Position 1: The remaining hydroxyl group is protected in the subsequent step.

A patent-derived method achieved 85% yield for 2,4-dimethoxyphenol using DMS in acetone at reflux.

Step 2: Methoxymethyl Protection

The unprotected hydroxyl at position 1 is then reacted with MOMCl under conditions similar to Section 1.1. This step typically attains 70–78% yield , with the overall two-step process providing a combined yield of 52–66% .

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a complementary pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Here, 2,4-dimethoxyphenol reacts with methoxymethanol in THF:

2,4-Dimethoxyphenol+CH3OCH2OHDEAD, PPh3Target Compound\text{2,4-Dimethoxyphenol} + \text{CH}3\text{OCH}2\text{OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

This method avoids harsh bases but requires stoichiometric reagents, increasing cost. Reported yields range from 60–65% .

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Direct Alkylation2,4-DimethoxyphenolMOMCl, DIPEA75%One-step, high regioselectivityRequires chromatographic purification
Selective Methylation1,2,4-TrihydroxybenzeneDMS, K₂CO₃, MOMCl52–66%Precise substituent controlMulti-step, moderate yields
Mitsunobu Reaction2,4-DimethoxyphenolDEAD, PPh₃60–65%Mild conditionsCostly reagents

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldReference
MethoxymethylationMethoxymethyl chloride, NaOH, DCM65%
Halogenation (Br/Cl)AlCl₃, Br₂/Cl₂, 0–5°C58%

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxymethoxy (δ ~3.3–3.5 ppm for OCH₃) and aromatic protons (δ ~6.5–7.2 ppm) .
  • X-ray Crystallography : Programs like SHELX refine crystal structures, resolving bond lengths (C-O ~1.43 Å) and dihedral angles .
  • GC-MS : Molecular ion peaks (e.g., m/z 242 [M⁺]) confirm purity and fragmentation patterns .

Advanced: How do electronic effects of substituents influence its reactivity in electrophilic substitutions?

Answer:
The electron-donating methoxy and methoxymethoxy groups direct electrophiles to the para and ortho positions. However, steric hindrance from the methoxymethoxy group at position 1 reduces reactivity at adjacent sites. Computational studies (DFT) show:

  • Electron Density : Lower at position 4 due to resonance donation from methoxy groups .
  • Reactivity Trends : Nitration occurs preferentially at position 5 (meta to methoxymethoxy), validated by kinetic studies comparing halogenated analogs .

Advanced: What challenges arise in optimizing catalytic conditions for its derivatives?

Answer:
Catalyst selection and solvent polarity critically affect yields. For example:

  • Acidic Catalysts : In sulfinylation reactions, BF₃·Et₂O outperforms H₂SO₄, achieving 85% yield for 2,4-dimethoxy-1-(phenylsulfinyl)benzene (Table 1, ).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may promote side reactions.

Q. Table 2: Catalyst Impact on Sulfinylation

CatalystSolventYieldSide Products
BF₃·Et₂ODCM85%<5%
H₂SO₄Toluene45%20%

Application: How is this compound utilized in drug discovery pipelines?

Answer:
It serves as a scaffold for bioactive molecules:

  • Antimicrobial Agents : Derivatives with halogen substitutions (e.g., Cl at position 4) show MIC values of 2–8 µg/mL against S. aureus .
  • Enzyme Inhibition : The methoxymethoxy group mimics natural substrates in cytochrome P450 studies, with IC₅₀ values determined via fluorescence quenching assays .

Advanced: What computational tools predict its interactions in biochemical pathways?

Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding affinities to targets like COX-2 (ΔG ≈ -9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Reveal stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Toxicity : Limited data, but assume skin/eye irritation (H315/H319). Use PPE and fume hoods .
  • Waste Disposal : Incinerate halogenated waste at >1000°C to prevent dioxin formation .

Advanced: How do spectroscopic data resolve contradictions in reported reaction pathways?

Answer:
Discrepancies in byproduct formation (e.g., di-substituted vs. mono-substituted derivatives) are resolved via:

  • 2D NMR (HSQC/HMBC) : Confirms regiochemistry of substitution.
  • Isotopic Labeling : ¹⁸O tracing in hydrolysis studies identifies competing mechanisms (SN1 vs. SN2) .

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